Aripiprazole lauroxil

Catalog No.
S003987
CAS No.
1259305-29-7
M.F
C36H51Cl2N3O4
M. Wt
660.721
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aripiprazole lauroxil

CAS Number

1259305-29-7

Product Name

Aripiprazole lauroxil

IUPAC Name

[7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl dodecanoate

Molecular Formula

C36H51Cl2N3O4

Molecular Weight

660.721

InChI

InChI=1S/C36H51Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-16-35(43)45-28-41-33-27-30(19-17-29(33)18-20-34(41)42)44-26-12-11-21-39-22-24-40(25-23-39)32-15-13-14-31(37)36(32)38/h13-15,17,19,27H,2-12,16,18,20-26,28H2,1H3

InChI Key

DDINXHAORAAYAD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

Synonyms

RDC 3317; RDC-3317; RDC3317; ALKS 9070; ALKS 9072; Aripiprazole lauroxil; Aristada.;(7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl dodecanoate

Description

The exact mass of the compound Aripiprazole lauroxil is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Schizophrenia:

  • Efficacy: Multiple clinical trials have demonstrated the effectiveness of aripiprazole lauroxil in reducing symptoms of schizophrenia compared to placebo. A pivotal Phase 3 study showed statistically significant improvements in PANSS (Positive and Negative Syndrome Scale) scores, a standard tool for measuring schizophrenia symptoms, for both 441mg and 882mg doses compared to placebo at week 12 [, ].
  • Long-term Management: Research suggests that aripiprazole lauroxil can be an effective option for long-term management of schizophrenia. Studies like the ALPINE study explored the use of a 2-month formulation with promising results in reducing symptom severity and improving patient-reported outcomes [].

Additional Research Areas:

  • Mechanism of Action: While the exact mechanism of action of aripiprazole lauroxil is not fully understood, research is ongoing to elucidate its specific effects on brain chemistry and its impact on schizophrenia symptoms [].
  • Alternative Dosing Regimens: Studies are exploring the potential benefits of alternative dosing regimens for aripiprazole lauroxil, such as extended-release formulations or different injection frequencies, to improve treatment adherence and patient outcomes [].
  • Comparative Studies: Ongoing research compares aripiprazole lauroxil with other long-acting injectable antipsychotics to assess its relative efficacy, safety profile, and cost-effectiveness in treating schizophrenia [].

Purity

98%

XLogP3

10

Appearance

Solid powder

Melting Point

81-83

Related CAS

129722-12-9 (free base) 851220-85-4 (hydrate) 1259305-26-4 (cavoxil) 1259305-29-7 (lauroxil)

Wikipedia

Aripiprazole lauroxil

FDA Medication Guides

Aristada
Aripiprazole LAuroxil
SUSPENSION, EXTENDED RELEASE;INTRAMUSCULAR
ALKERMES INC
03/30/2021

Biological Half Life

The mean aripiprazole terminal elimination half-life ranged from 29.2 days to 34.9 days after every 4-week injection of aripiprazole lauroxil 441, 662 and 882 mg.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Citrome L, Du Y, Weiden PJ. Assessing effectiveness of aripiprazole lauroxil
vs placebo for the treatment of schizophrenia using number needed to treat and
number needed to harm. Neuropsychiatr Dis Treat. 2019 Sep 12;15:2639-2646. doi:
10.2147/NDT.S207910. eCollection 2019. PubMed PMID: 31686823; PubMed Central
PMCID: PMC6751763.


2: Hard ML, Wehr A, von Moltke L, Du Y, Farwick S, Walling DP, Sonnenberg J.
Pharmacokinetics and safety of deltoid or gluteal injection of aripiprazole
lauroxil NanoCrystal(®) Dispersion used for initiation of the long-acting
antipsychotic aripiprazole lauroxil. Ther Adv Psychopharmacol. 2019 Jul
2;9:2045125319859964. doi: 10.1177/2045125319859964. eCollection 2019. PubMed
PMID: 31308935; PubMed Central PMCID: PMC6607563.


3: Farwick S, Hickey MB, Jacobs G, Faldu SP, Vandiver J, Weiden PJ. Best
Practices for Aripiprazole Lauroxil Administration: From Formulation Development
to Injection Technique. J Psychiatr Pract. 2019 Mar;25(2):82-90. doi:
10.1097/PRA.0000000000000376. PubMed PMID: 30849056.


4: Correll CU, Stanford AD, Claxton A, Du Y, Weiden PJ. Social and functional
outcomes with two doses of aripiprazole lauroxil vs placebo in patients with
schizophrenia: a post-hoc analysis of a 12-week phase 3 efficacy study.
Psychiatry Res. 2019 Apr;274:176-181. doi: 10.1016/j.psychres.2019.02.021. Epub
2019 Feb 14. PubMed PMID: 30802689.


5: Miller BJ, Claxton A, Du Y, Weiden PJ, Potkin SG. Switching patients with
schizophrenia from paliperidone palmitate to aripiprazole lauroxil: A 6-month,
prospective, open-label study. Schizophr Res. 2019 Jun;208:44-48. doi:
10.1016/j.schres.2019.01.038. Epub 2019 Feb 7. PubMed PMID: 30745067.


6: Nasrallah HA, Aquila R, Du Y, Stanford AD, Claxton A, Weiden PJ. Long-term
safety and tolerability of aripiprazole lauroxil in patients with schizophrenia.
CNS Spectr. 2019 Aug;24(4):395-403. doi: 10.1017/S1092852918001104. Epub 2018 Aug
15. PubMed PMID: 30109845.


7: Ehret MJ, Davis E, Luttrell SE, Clark C. Aripiprazole Lauroxil NanoCrystal(®)
Dispersion Technology (Aristada Initio(®)). Clin Schizophr Relat Psychoses.
Summer 2018;12(2):92-96. doi: 10.3371/CSRP.EHDA071918. PubMed PMID: 30040476.


8: Hard ML, Wehr AY, Du Y, Weiden PJ, Walling D, von Moltke L. Pharmacokinetic
Evaluation of a 1-Day Treatment Initiation Option for Starting Long-Acting
Aripiprazole Lauroxil for Schizophrenia. J Clin Psychopharmacol. 2018
Oct;38(5):435-441. doi: 10.1097/JCP.0000000000000921. PubMed PMID: 30015676;
PubMed Central PMCID: PMC6133194.


9: Hard ML, Wehr AY, Sadler BM, Mills RJ, von Moltke L. Population
Pharmacokinetic Analysis and Model-Based Simulations of Aripiprazole for a 1-Day
Initiation Regimen for the Long-Acting Antipsychotic Aripiprazole Lauroxil. Eur J
Drug Metab Pharmacokinet. 2018 Aug;43(4):461-469. doi: 10.1007/s13318-018-0488-4.
PubMed PMID: 29943125; PubMed Central PMCID: PMC6060990.


10: Weiden PJ, Du Y, Liu CC, Stanford AD. Switching stable patients with
schizophrenia from their oral antipsychotics to aripiprazole lauroxil: a post hoc
safety analysis of the initial 12-week crossover period. CNS Spectr. 2019
Aug;24(4):419-425. doi: 10.1017/S1092852918000986. Epub 2018 Jun 26. PubMed PMID:
29941057.

Explore Compound Types